3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one
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Description
3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14ClN3OS and its molecular weight is 295.79 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one , also known as WAY-181187, is a synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure
The molecular formula of the compound is C13H13ClN4S, with a molecular weight of approximately 280.79 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃ClN₄S |
Molecular Weight | 280.79 g/mol |
IUPAC Name | This compound |
Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : WAY-181187 has been shown to modulate GPCR signaling pathways, which are crucial for various physiological responses. This modulation can lead to alterations in intracellular calcium levels and subsequent cellular responses .
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in cell signaling and metabolism, potentially impacting pathways related to cancer proliferation and inflammation .
Biological Activity and Efficacy
Several studies have investigated the biological activity of WAY-181187 across different models:
Anticancer Activity
In vitro studies have demonstrated that WAY-181187 exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In studies involving human cancer cell lines, the compound was effective in inducing apoptosis and inhibiting cell proliferation, particularly in S-phase cells. This suggests a potential role in targeting rapidly dividing cancer cells .
Neuroprotective Effects
Research has indicated that WAY-181187 may possess neuroprotective properties:
- Neuroprotection : Animal models have shown that the compound can reduce neuronal cell death under conditions of oxidative stress, indicating its potential application in neurodegenerative diseases .
Case Studies
A notable case study involved the administration of WAY-181187 in a murine model of cancer:
- Study Design : Mice were treated with varying doses of WAY-181187 over several weeks.
- Results : The treated group exhibited reduced tumor sizes compared to control groups, alongside improved survival rates. Histological analysis revealed decreased cellular proliferation markers within tumor tissues .
Summary of Findings
Study Type | Findings |
---|---|
In Vitro Cell Studies | Induced apoptosis in cancer cell lines |
Animal Models | Reduced tumor size and improved survival |
Neuroprotection | Decreased neuronal death under oxidative stress |
Properties
Molecular Formula |
C13H14ClN3OS |
---|---|
Molecular Weight |
295.79 g/mol |
IUPAC Name |
(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14ClN3OS/c14-12-10(17-8-9-19-13(17)15-12)4-5-11(18)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2/b5-4+ |
InChI Key |
YSWSFNHWKWIJHJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=C(N=C3N2C=CS3)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=C(N=C3N2C=CS3)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.